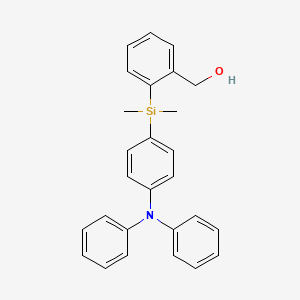
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol is an organic compound with the molecular formula C27H27NOSi and a molecular weight of 409.59 g/mol . This compound is characterized by the presence of a diphenylamino group, a dimethylsilyl group, and a phenylmethanol moiety, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of 4-(diphenylamino)phenylsilane with a suitable phenylmethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using more efficient catalysts and reaction conditions. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation and energy consumption.
化学反応の分析
Types of Reactions
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and silyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron transfer reactions, while the dimethylsilyl group can enhance the compound’s stability and reactivity. The phenylmethanol moiety can interact with various enzymes and receptors, leading to potential biological effects.
類似化合物との比較
Similar Compounds
- (4-(Diphenylamino)phenyl)methanol
- (2-(Dimethylsilyl)phenyl)methanol
- (4-(Diphenylamino)phenyl)dimethylsilane
Uniqueness
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both diphenylamino and dimethylsilyl groups enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C27H27NOSi |
|---|---|
分子量 |
409.6 g/mol |
IUPAC名 |
[2-[dimethyl-[4-(N-phenylanilino)phenyl]silyl]phenyl]methanol |
InChI |
InChI=1S/C27H27NOSi/c1-30(2,27-16-10-9-11-22(27)21-29)26-19-17-25(18-20-26)28(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-20,29H,21H2,1-2H3 |
InChIキー |
JIGJXZQBGQVASP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


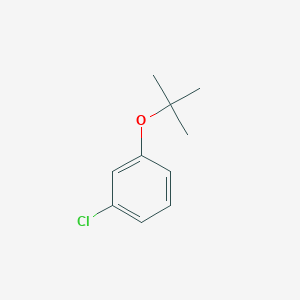

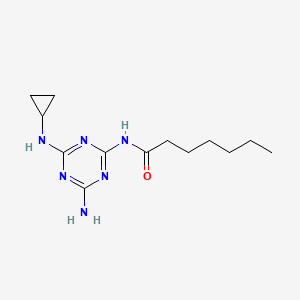
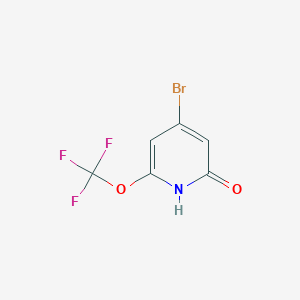
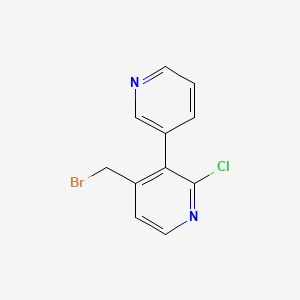
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)

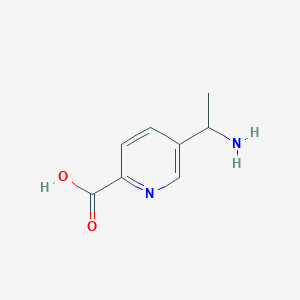

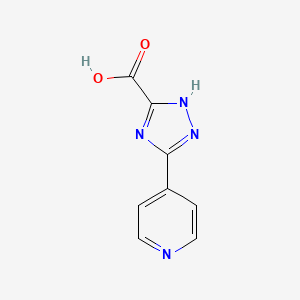
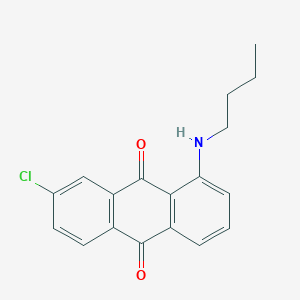
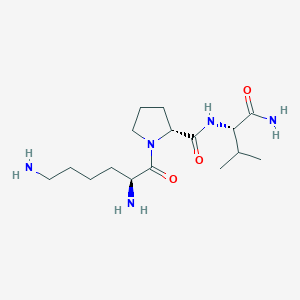
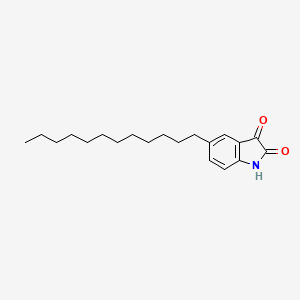
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)
